molecular formula C22H15BrN2O5 B4974716 4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B4974716
M. Wt: 467.3 g/mol
InChI Key: APKIRSLVYJMMHZ-WOJGMQOQSA-N
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Description

4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazolidinone ring, followed by the introduction of the bromophenyl and furan groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other benzoic acid derivatives and imidazolidinone-containing molecules. What sets 4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID apart is its unique combination of functional groups, which provides distinct chemical reactivity and biological activity. Similar compounds include:

  • 4-Bromobenzoic acid
  • Imidazolidinone derivatives
  • Furan-containing benzoic acids

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[5-[(E)-[1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O5/c23-16-7-1-13(2-8-16)12-25-20(26)18(24-22(25)29)11-17-9-10-19(30-17)14-3-5-15(6-4-14)21(27)28/h1-11H,12H2,(H,24,29)(H,27,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIRSLVYJMMHZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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